N-(4-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
N-(4-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a triazolo[4,3-a]pyrazine derivative characterized by a morpholino group at position 8 and a 4-chlorophenyl acetamide side chain. The morpholino moiety enhances solubility and metabolic stability, while the 4-chlorophenyl group likely contributes to hydrophobic interactions in target binding. This compound’s core structure is shared with several analogs, but its unique substitutions distinguish its physicochemical and pharmacological properties .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c18-12-1-3-13(4-2-12)20-14(25)11-24-17(26)23-6-5-19-15(16(23)21-24)22-7-9-27-10-8-22/h1-6H,7-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRSNVJYXCFRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazolopyrazine core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the morpholino group: This step may involve nucleophilic substitution reactions.
Attachment of the 4-chlorophenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating cellular responses.
Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Key Observations :
- Morpholino vs. Sulfanyl Groups: The target compound’s morpholino group replaces sulfanyl (S) or amino (NH₂) groups in analogs. Morpholino’s oxygen and nitrogen atoms improve water solubility (clogP ~1.5 vs. ~3.0 for sulfanyl analogs) .
- Acetamide Side Chains : The 4-chlorophenyl acetamide in the target compound balances hydrophobicity, whereas analogs with 4-methoxybenzyl or 2,5-dimethylphenyl groups exhibit higher clogP values (e.g., 3.2 for ’s compound), reducing aqueous solubility .
Biological Activity
N-(4-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chlorophenyl group and a morpholino-substituted triazolo-pyrazine moiety. Its chemical formula is with a molecular weight of approximately 344.81 g/mol. The presence of the triazole ring is particularly noteworthy, as it is associated with various biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing the triazole scaffold exhibit promising anticancer properties. For instance, similar compounds have been shown to inhibit key kinases involved in cancer progression. A study highlighted the efficacy of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles against glioblastoma cell lines, where one derivative demonstrated significant inhibition of the AKT2/PKBβ kinase pathway, which is crucial in glioma malignancy and patient survival outcomes .
Table 1: Summary of Anticancer Activity
| Compound | Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|---|
| 4j | AKT2/PKBβ | Low Micromolar | U87MG |
| 4j | AKT2/PKBβ | Low Micromolar | C6 |
| 4j | AKT2/PKBβ | Low Micromolar | U251 |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases associated with tumor growth and survival. The inhibition of AKT signaling pathways has been established as a critical target in cancer therapy due to its role in promoting cell proliferation and survival in malignant cells .
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that the compound effectively inhibited the growth of glioblastoma cells while showing minimal toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects.
- In Vivo Studies : Ongoing research includes evaluating the compound's effectiveness in animal models of glioma. Preliminary results indicate promising outcomes in reducing tumor size and improving survival rates .
Additional Biological Activities
Beyond its anticancer properties, compounds within this chemical class have been explored for other biological activities such as antimicrobial effects and potential neuroprotective properties. The triazole moiety is known for its diverse pharmacological profiles, including antifungal and antibacterial activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
